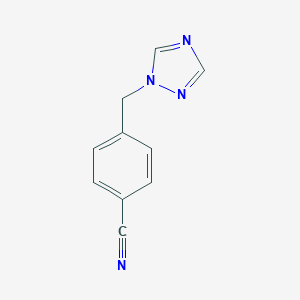

4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

概要

説明

4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile is a chemical compound with the molecular formula C10H8N4. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of Letrozole, an antineoplastic agent . The compound features a triazole ring attached to a benzonitrile moiety, which contributes to its unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile involves the reaction of α-bromo-4-tolunitrile with the sodium salt of 1H-1,2,4-triazole in the presence of dimethylformamide (DMF) . This method is regioselective and yields the desired product with high purity. The reaction conditions typically include:

Temperature: Room temperature to 80°C

Solvent: Dimethylformamide (DMF)

Reagents: α-Bromo-4-tolunitrile, Sodium salt of 1H-1,2,4-triazole

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where the triazole nitrogen acts as a nucleophile.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving polar aprotic solvents like DMF or DMSO.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated triazole derivatives, while oxidation reactions can produce triazole N-oxides.

科学的研究の応用

Synthesis and Production

The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile involves several chemical reactions that enhance its utility in drug development. A notable method includes reacting the sodium salt of 1,2,4-triazole with α-halo substituted tolunitrile in the presence of dimethylformamide (DMF). This process has been optimized to improve yield and selectivity while minimizing undesirable by-products and reducing the need for extensive purification methods like column chromatography .

Key Synthesis Method

| Step | Description |

|---|---|

| 1 | Dissolve sodium salt of 1,2,4-triazole in DMF at 25-30°C. |

| 2 | Add α-bromo tolunitrile solution at 10°C over 30 minutes. |

| 3 | Stir the mixture for 2 hours at 10-15°C. |

| 4 | Add demineralized water and extract with dichloromethane. |

| 5 | Crystallize the product from diisopropyl ether. |

This method not only enhances the efficiency of the synthesis but also results in a product with over 96% selectivity for the desired compound .

Aromatase Inhibition

The primary application of this compound is its role as an intermediate in the production of letrozole. Letrozole is widely used for treating hormone-dependent breast cancer in postmenopausal women by inhibiting aromatase activity, thus blocking estrogen biosynthesis. Research indicates that letrozole significantly reduces estrogen levels in breast cancer tissues, contributing to its therapeutic efficacy .

Radiotracer Development

In addition to its role in cancer treatment, derivatives of this compound have been explored as radiotracers for positron emission tomography (PET) imaging. For instance, carbon-11 labeled letrozole has been synthesized to assess brain aromatase activity in preclinical studies involving primates . This application highlights the compound's potential beyond traditional therapeutic uses.

Case Studies and Research Findings

Several studies have documented the effectiveness of compounds derived from or related to this compound:

- Letrozole Efficacy : A study demonstrated that letrozole significantly inhibits aromatase activity in both malignant and nonmalignant tissues, underscoring its importance in managing estrogen-sensitive tumors .

- Radiotracer Studies : Research involving carbon-11 labeled letrozole has shown promising results in imaging studies aimed at understanding estrogen metabolism in the brain, indicating a burgeoning field of research that could lead to new diagnostic tools .

- Synthetic Improvements : Innovations in synthetic methodologies have been reported that enhance the yield and purity of this compound while reducing costs associated with large-scale production. These advancements are crucial for industrial applications and further research into related compounds .

作用機序

The mechanism of action of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is primarily related to its role as an intermediate in the synthesis of Letrozole. Letrozole functions as an aromatase inhibitor, blocking the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. This mechanism is particularly effective in treating hormone-responsive breast cancer .

類似化合物との比較

Similar Compounds

4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole derivative with similar chemical properties but different applications.

4-(4-Cyanobenzyl)-1,2,4-triazole: A compound with a similar structure but different reactivity and uses.

Uniqueness

4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial applications .

生物活性

4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antifungal applications. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and its derivatives.

Synthesis

The synthesis of this compound typically involves the reaction of alkali metal salts of 1,2,4-triazole with α-halo substituted benzonitriles. This method allows for regioselective production, which is crucial for ensuring the desired biological activity of the resulting compounds. The compound serves as an intermediate in the synthesis of potent aromatase inhibitors like Letrozole, which is used in hormone-dependent breast cancer treatment .

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer activity against various cancer cell lines. For instance, certain hybrids derived from 4-(1H-1,2,4-triazol-1-yl)benzoic acid showed significant inhibitory effects on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values ranging from 15.6 to 23.9 µM . Notably, these compounds displayed selective toxicity towards cancer cells while exhibiting minimal cytotoxicity towards normal cells.

Table 1: Anticancer Activity of Selected Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2 | MCF-7 | 15.6 | |

| 5 | HCT-116 | 23.9 | |

| Doxorubicin | MCF-7 | 19.7 | |

| Doxorubicin | HCT-116 | 22.6 |

The mechanism of action for these compounds appears to involve apoptosis induction in cancer cells, enhancing their therapeutic potential .

Aromatase Inhibition

The compound is also recognized for its role as an aromatase inhibitor. Aromatase inhibitors are essential in the treatment of estrogen-dependent cancers by blocking the conversion of androgens to estrogens. Experimental studies indicate that letrozole (derived from this compound) effectively inhibits aromatase activity in both malignant and non-malignant breast tissues .

Antifungal Activity

In addition to anticancer properties, triazole derivatives have been extensively studied for their antifungal activities. The core structure of triazoles has been linked to significant antifungal effects against various pathogens. For example, triazole derivatives have shown promising results in inhibiting biofilm formation in marine microorganisms and pathogenic fungi .

Table 2: Antifungal Activity of Triazole Derivatives

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazole derivatives. Modifications to the triazole ring or substituents on the benzonitrile moiety can significantly influence their potency and selectivity against specific biological targets. For example, the introduction of hydroxyl groups has been shown to enhance antibacterial activity .

Case Studies

Several case studies highlight the effectiveness of compounds derived from or related to this compound:

- Breast Cancer Treatment : A study demonstrated that specific triazole derivatives not only inhibited cell proliferation but also induced G2/M phase arrest and apoptosis in MCF-7 cells .

- Antifungal Applications : Research into novel triazoles has shown broad-spectrum antifungal activity against clinical isolates, underscoring their potential as therapeutic agents .

特性

IUPAC Name |

4-(1,2,4-triazol-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-5-9-1-3-10(4-2-9)6-14-8-12-7-13-14/h1-4,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLYWHSJALKYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112809-25-3 | |

| Record name | 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112809-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Selecting the appropriate solvent is crucial for efficiently separating 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile and 4-chloromethylbenzonitrile through crystallization. The research paper highlights that ethyl acetate, isopropyl ether, and tetrachloromethane are suitable solvents based on their separation factors []. These solvents exhibited different solubility profiles for the two compounds, allowing for their separation based on solubility differences during crystallization. This meticulous solvent selection is essential for achieving high purity levels of both compounds for research and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。